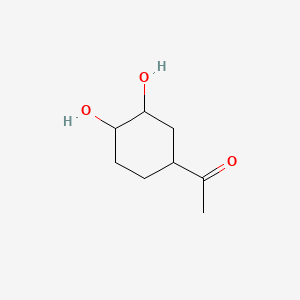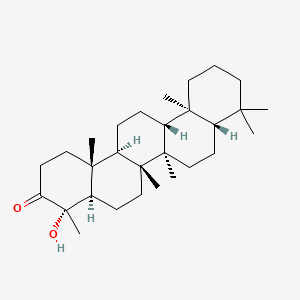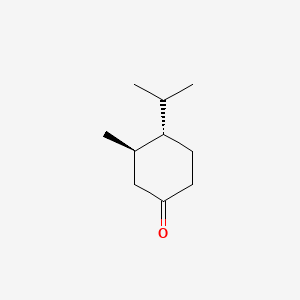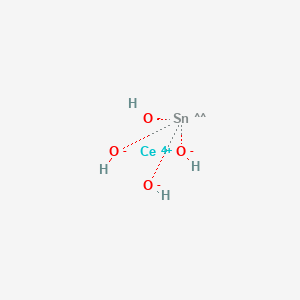
Copper silver sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper silver sulfide is a compound that belongs to the family of I-VI semiconductor materialsThis compound is known for its efficient photon absorption capabilities, making it a promising material for solar energy applications .
Preparation Methods
Copper silver sulfide can be synthesized through various methods, including hydrothermal and solvothermal approaches. These methods typically involve the reaction of copper and silver salts with sulfur sources under controlled temperature and pressure conditions. For instance, a common synthetic route involves the reaction of copper sulfate and silver nitrate with sodium sulfide in an aqueous solution. The reaction conditions, such as temperature and pH, play a crucial role in determining the size and morphology of the resulting this compound nanoparticles .
Chemical Reactions Analysis
Copper silver sulfide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation in the presence of oxygen to form copper oxide and silver sulfide. This reaction can be represented as: [ 2CuAgS + 3O_2 \rightarrow 2CuO + Ag_2S + SO_2 ] Common reagents used in these reactions include oxygen, hydrogen peroxide, and various acids and bases. The major products formed from these reactions are typically oxides and sulfides of copper and silver .
Scientific Research Applications
Copper silver sulfide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology and medicine, this compound nanoparticles are explored for their potential in photothermal therapy and drug delivery systems. These nanoparticles can efficiently absorb near-infrared light, making them suitable for targeted cancer treatment. Additionally, this compound is used in the development of photovoltaic cells and sensors due to its excellent optical and electrical properties .
Mechanism of Action
The mechanism of action of copper silver sulfide involves its interaction with light and biological molecules. When exposed to near-infrared light, this compound nanoparticles generate heat, which can be used to destroy cancer cells in photothermal therapy. The compound’s ability to interact with biological molecules, such as proteins and nucleic acids, allows it to be used in drug delivery systems. The molecular targets and pathways involved in these processes include the generation of reactive oxygen species and the disruption of cellular membranes .
Comparison with Similar Compounds
Copper silver sulfide can be compared to other similar compounds such as copper sulfide, silver sulfide, and gold sulfide. While all these compounds belong to the I-VI semiconductor family, this compound stands out due to its unique combination of copper and silver, which imparts distinct electronic and optical properties. For instance, gold sulfide is less stable and has a different band gap compared to this compound. Copper sulfide and silver sulfide, on the other hand, have different absorption spectra and electronic structures .
Similar Compounds
- Copper sulfide (CuS)
- Silver sulfide (Ag2S)
- Gold sulfide (Au2S)
This compound’s unique properties and versatile applications make it a compound of great interest in various scientific and industrial fields.
Properties
Molecular Formula |
Ag2CuS2 |
|---|---|
Molecular Weight |
343.42 g/mol |
IUPAC Name |
copper;disilver;disulfide |
InChI |
InChI=1S/2Ag.Cu.2S/q2*+1;+2;2*-2 |
InChI Key |
UVFIXXAAGFTLJU-UHFFFAOYSA-N |
Canonical SMILES |
[S-2].[S-2].[Cu+2].[Ag+].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide](/img/structure/B13829980.png)

![sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13829991.png)
![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)


![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)


![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)


